Cas no 2228343-38-0 (3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol)
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol
- EN300-1791122
- 2228343-38-0
-
- Inchi: 1S/C10H16N2O/c1-6-5-12-7(2)9(6)10(11)3-8(13)4-10/h5,8,12-13H,3-4,11H2,1-2H3
- InChI Key: CXVZBLMGJKQPJZ-UHFFFAOYSA-N
- SMILES: OC1CC(C2C(C)=CNC=2C)(C1)N
Computed Properties
- Exact Mass: 180.126263138g/mol
- Monoisotopic Mass: 180.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 62Ų
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791122-1g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 1g |
$1599.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-5g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 5g |
$4641.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-10g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 10g |
$6882.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-0.05g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 0.05g |
$1344.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-0.1g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 0.1g |
$1408.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-0.25g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 0.25g |
$1472.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-0.5g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 0.5g |
$1536.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-1.0g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 1g |
$1599.0 | 2023-05-24 | ||
| Enamine | EN300-1791122-2.5g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 2.5g |
$3136.0 | 2023-09-19 | ||
| Enamine | EN300-1791122-5.0g |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol |
2228343-38-0 | 5g |
$4641.0 | 2023-05-24 |
3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol
Research Brief on 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol (CAS: 2228343-38-0): Recent Advances and Applications
The compound 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol (CAS: 2228343-38-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a scaffold for drug development.
Recent studies have highlighted the versatility of 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol as a building block for the synthesis of novel heterocyclic compounds. Its cyclobutane core, combined with the amino and hydroxyl functional groups, offers multiple sites for chemical modification, making it an attractive candidate for the development of targeted therapies. Researchers have successfully employed this compound in the synthesis of small-molecule inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.
One of the most promising applications of this compound lies in its potential as a modulator of protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol exhibited potent inhibitory activity against the MDM2-p53 interaction, a critical target in cancer therapy. The researchers utilized structure-based drug design to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency and improved pharmacokinetic properties.
In addition to its therapeutic potential, recent advancements in the synthetic methodology of 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol have been reported. A novel asymmetric synthesis route, published in Organic Letters, has significantly improved the yield and enantiomeric purity of the compound. This breakthrough is particularly important for the development of chiral derivatives, as the stereochemistry of the cyclobutane ring has been shown to play a crucial role in biological activity.
Pharmacological studies have revealed that 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol exhibits favorable drug-like properties, including good solubility and metabolic stability. Preliminary in vivo studies in rodent models have demonstrated acceptable bioavailability and tissue distribution profiles, supporting its potential as a lead compound for further optimization. However, challenges remain in improving its blood-brain barrier penetration for potential CNS applications.
The compound's mechanism of action appears to be multifaceted. Beyond its PPI modulation capabilities, recent proteomics studies suggest that it may also influence cellular signaling pathways through allosteric modulation of kinase activity. This dual mechanism makes it particularly interesting for addressing complex diseases such as cancer and neurodegenerative disorders where multiple pathways are dysregulated.
Looking forward, several research groups are currently investigating the use of 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol as a scaffold for the development of targeted protein degraders (PROTACs). Early results indicate that when incorporated into PROTAC molecules, the compound can effectively facilitate the degradation of disease-relevant proteins through the ubiquitin-proteasome system. This application represents a promising new direction in chemical biology and drug discovery.
In conclusion, 3-amino-3-(2,4-dimethyl-1H-pyrrol-3-yl)cyclobutan-1-ol (CAS: 2228343-38-0) has emerged as a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural features, combined with recent synthetic and pharmacological advancements, position it as a promising candidate for the development of novel therapeutics. Continued research into its structure-activity relationships and mechanism of action will likely yield important insights for future drug discovery efforts.
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